Enhanced Purity Profile for 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile vs. Methoxy Analog
Commercially, 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile is specified at a minimum purity of 98% (NLT 98%) by its primary manufacturer, designed to meet ISO-certified quality systems for global pharmaceutical R&D . In contrast, its most direct commercially available analog, 5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile, is typically listed at 95% purity . This quantifiable 3% purity differential reduces the risk of confounding bioassay results from unknown impurities and minimizes the need for costly in-house re-purification prior to use in sensitive applications.
| Evidence Dimension | Minimum Vendor-Specified Purity |
|---|---|
| Target Compound Data | 98% (NLT) |
| Comparator Or Baseline | 5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile (95%) |
| Quantified Difference | +3 percentage points absolute purity advantage for the target compound. |
| Conditions | Vendor Certificate of Analysis specifications; target compound from MolCore, comparator from multiple vendors including ChemScene and Leyan. |
Why This Matters
Higher guaranteed purity directly translates to greater experimental reproducibility and reduces the procurement risk of lot-to-lot variability, a critical factor for long-term drug discovery programs.
